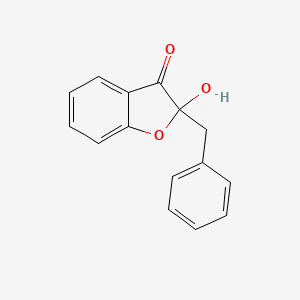

2-Benzyl-2-hydroxybenzofuran-3(2H)-one

Description

Properties

CAS No. |

4940-48-1 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

2-benzyl-2-hydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C15H12O3/c16-14-12-8-4-5-9-13(12)18-15(14,17)10-11-6-2-1-3-7-11/h1-9,17H,10H2 |

InChI Key |

VKYKBJAXUAMRLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3O2)O |

Origin of Product |

United States |

Biological Activity

2-Benzyl-2-hydroxybenzofuran-3(2H)-one, a compound belonging to the auronol family, has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H12O3

- Molecular Weight : 240.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

- IUPAC Name : this compound

Biological Activities

Recent studies have highlighted various biological activities associated with this compound, including:

- Antimicrobial Activity :

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Cytotoxicity Against Cancer Cells :

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound acts as an inhibitor of certain enzymes involved in inflammation and cancer progression. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

- Modulation of Cell Signaling Pathways : It influences pathways such as NF-kB and MAPK, leading to reduced inflammation and increased apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various auronols, including this compound, demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results suggested that the compound could be developed into a therapeutic agent for treating bacterial infections .

Case Study 2: Antioxidant and Anti-inflammatory Properties

In a comparative study assessing various compounds for their antioxidant and anti-inflammatory properties, this compound was found to have a superior profile compared to other tested compounds. This study highlighted its potential application in chronic inflammatory diseases .

Summary Table of Biological Activities

| Activity Type | Effect | Test Method | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Effective against S. aureus | Agar well diffusion | 10 µg/mL |

| Antioxidant | Scavenging free radicals | DPPH assay | 25 µg/mL |

| Anti-inflammatory | Reduced TNF-α production | ELISA | Not specified |

| Cytotoxicity | Induced apoptosis in MCF-7 | MTT assay | 15 µM |

Scientific Research Applications

Synthetic Utility and Methodologies

The synthesis of 2-benzyl-2-hydroxybenzofuran-3(2H)-one has been achieved through various methodologies, including cascade reactions and cyclization strategies. Notably, one study demonstrated a copper-catalyzed alkynylation/cyclization/isomerization cascade that efficiently produced this compound along with other bioactive derivatives in high yields. This method highlights the potential for synthesizing complex molecular architectures from simple starting materials, emphasizing its utility in drug discovery and development .

Table 1: Synthetic Approaches to this compound

| Methodology | Yield (%) | Key Features |

|---|---|---|

| Copper-Catalyzed Cascade Reaction | 89 | Efficient one-pot synthesis |

| Basic Deprotection and Aromatization | 90 | High yields for benzofuro[3,2-b]pyridines |

| Reflux with Arylaldehyde | Variable | Adaptable to various substituents |

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities, including:

- Topoisomerase Inhibition : Several derivatives have shown potent inhibition against topoisomerase enzymes, which are critical in DNA replication and transcription processes. This inhibition can lead to anticancer effects, making these compounds potential candidates for cancer therapy .

- Antimicrobial Properties : Studies have suggested that benzofuran derivatives possess antimicrobial activity against various pathogens, indicating their potential use in treating infectious diseases .

- Alkaline Phosphatase Inhibition : New classes of compounds derived from benzofuran structures have been identified as inhibitors of alkaline phosphatase, an enzyme implicated in several physiological processes. This suggests a possible role in metabolic regulation and therapeutic applications .

Case Studies and Research Findings

Several case studies have illustrated the applications of this compound in medicinal chemistry:

Case Study 1: Topoisomerase Inhibition

A study synthesized various benzofuro[3,2-b]pyridine derivatives from this compound and evaluated their topoisomerase II inhibitory activities. The results indicated that specific substitutions on the aromatic ring significantly enhanced inhibitory potency, highlighting structure-activity relationships (SAR) essential for drug design .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of synthesized benzofuran derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the benzofuran core improved antimicrobial activity, suggesting pathways for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran-3(2H)-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 2-benzyl-2-hydroxybenzofuran-3(2H)-one with structurally analogous compounds (Table 1), followed by key findings.

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Lipophilicity: The benzylidene group (e.g., 2-bromobenzylidene in ) increases molecular weight and lipophilicity compared to the benzyl group in the parent compound.

Hydrogen Bonding and Solubility: Hydroxyl groups at C6 () enhance water solubility but may reduce membrane permeability. The dimethylaminomethyl group in introduces basicity, increasing solubility in acidic environments.

Biological Activity :

- This compound shows high predicted affinity for Cathepsin D , a protease implicated in cancer metastasis .

- Chlorobenzodioxinyl derivatives () may exhibit enhanced stability due to rigid fused-ring systems, though their biological targets remain uncharacterized.

Synthetic Accessibility :

- Compounds with isopropylidene groups (e.g., ) are synthesized via condensation reactions using ketones and aldehydes, while benzylidene derivatives often require Wittig or Claisen-Schmidt reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzyl-2-hydroxybenzofuran-3(2H)-one, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves cyclization of 1-(2'-hydroxyaryl)-3-phenylpropenones under ultrasound irradiation, which reduces reaction time and improves yields compared to conventional heating. For example, ultrasound-assisted synthesis of analogous benzofuranones achieved ~85% yield in 30 minutes using KBr as a catalyst . Optimization should focus on solvent selection (e.g., ethanol or DMF), temperature control (40–60°C), and catalyst screening (e.g., Brønsted acids or bases).

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Combine chromatographic (HPLC or TLC) and spectroscopic techniques:

- 1H NMR : Look for characteristic signals, such as the benzyl proton resonance at δ 4.8–5.2 ppm and the hydroxyl proton (broad singlet near δ 10–12 ppm).

- IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches.

- Melting Point : Compare with literature values (e.g., analogues in report mp 192–196°C) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous benzofuranones (e.g., 5-hydroxy-1-benzofuran-3-one in ). Key precautions include:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from oxidizers.

- Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example, reports orthorhombic crystal systems (space group P212121) with unit cell parameters a = 7.2162 Å, b = 7.3372 Å, c = 25.9727 Å for a brominated benzofuranone analogue. Refinement parameters (R = 0.059, wR = 0.125) ensure high reliability . SCXRD is critical for distinguishing tautomers or confirming substituent orientations.

Q. What analytical techniques are suitable for studying tautomeric equilibria in this compound?

- Methodological Answer : Dynamic NMR and UV-Vis spectroscopy can monitor tautomerism (e.g., keto-enol equilibria). For instance, variable-temperature 1H NMR (e.g., 298–343 K) may reveal coalescence of proton signals, while UV-Vis spectral shifts (200–400 nm) correlate with electronic transitions in tautomeric forms. Computational methods (DFT) can predict dominant tautomers .

Q. How can researchers address discrepancies in spectral data between synthesized batches?

- Methodological Answer : Systematic troubleshooting steps include:

- Repetition : Verify reproducibility under identical conditions.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidation derivatives).

- Solvent Effects : Test polar vs. non-polar solvents for NMR to detect aggregation or solvate formation.

- Cross-Validation : Compare with published spectra of structurally similar compounds (e.g., reports benzofuranones with trihydroxy substitutions) .

Q. What strategies are effective for modulating the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies guided by substitutions:

- Electron-Donating Groups (e.g., –OH, –OCH₃ at C-4/C-6): Enhance antioxidant activity.

- Halogenation (e.g., –Br at benzyl position): Improve lipophilicity and membrane permeability.

- Hybridization : Link to pharmacophores like flavonoids (e.g., ’s amide-functionalized benzofuran) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the oxidative stability of this compound?

- Methodological Answer :

- Accelerated Aging : Expose samples to O₂, light, or elevated temperatures (e.g., 40°C/75% RH for 4 weeks).

- Analytical Monitoring : Track degradation via HPLC (peak area reduction) and FTIR (emergence of carbonyl or quinone peaks).

- Stabilizers : Test antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate oxidation .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.